2-[4-(1,3-Dioxaindan-5-yl)-1,3-thiazol-2-yl]-4-(3-fluoro-4-methoxyphenyl)-1,3-thiazole
Description
Properties
IUPAC Name |
2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-4-(3-fluoro-4-methoxyphenyl)-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13FN2O3S2/c1-24-16-4-2-11(6-13(16)21)14-8-27-19(22-14)20-23-15(9-28-20)12-3-5-17-18(7-12)26-10-25-17/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOGRMPFAOQDVRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)C3=NC(=CS3)C4=CC5=C(C=C4)OCO5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13FN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1,3-Dioxaindan-5-yl)-1,3-thiazol-2-yl]-4-(3-fluoro-4-methoxyphenyl)-1,3-thiazole typically involves the formation of the thiazole ring through cyclization reactions. One common method includes the reaction of α-haloketones with thiourea under basic conditions to form the thiazole ring
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by their cyclization and functionalization. The use of automated synthesis equipment and optimization of reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[4-(1,3-Dioxaindan-5-yl)-1,3-thiazol-2-yl]-4-(3-fluoro-4-methoxyphenyl)-1,3-thiazole undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or carbonyl groups if present.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the aromatic rings.
Scientific Research Applications
Structural Overview
The molecular formula of the compound is , with a molecular weight of approximately 412.5 g/mol. The compound features a thiazole ring structure, which is known for its versatility in drug design and development.
Anticancer Activity
Research indicates that compounds containing thiazole rings exhibit significant anticancer properties. The specific compound under discussion has been synthesized and evaluated for its cytotoxic effects against various cancer cell lines. Notable findings include:
- In Vitro Studies : The compound has shown promising results against human hepatocellular carcinoma (HepG-2) and human lung cancer (A-549) cell lines. Comparative studies with standard chemotherapeutics like cisplatin have highlighted its potential as an effective anticancer agent .
- Mechanism of Action : The anticancer activity is believed to stem from the compound's ability to inhibit key enzymes involved in DNA replication and cell division, making it a candidate for further development in cancer therapy .
Antimicrobial Properties
The thiazole derivatives are also recognized for their antimicrobial activities. The compound has been investigated for its effectiveness against various bacterial strains and fungi.
- Broad-Spectrum Activity : Studies have shown that similar thiazole compounds possess antifungal and antibacterial properties, suggesting that this compound may also exhibit such activities .
Other Pharmacological Activities
Beyond anticancer and antimicrobial effects, the compound may possess additional pharmacological properties:
- Anti-inflammatory Effects : Thiazole derivatives have been reported to show anti-inflammatory activity, which could be beneficial in treating conditions characterized by inflammation .
- CNS Activity : Some thiazole compounds have demonstrated central nervous system depressant effects, indicating potential applications in neurological disorders .
Case Studies and Research Findings
Several studies have been conducted to evaluate the efficacy of thiazole derivatives, including the one :
Mechanism of Action
The mechanism of action of 2-[4-(1,3-Dioxaindan-5-yl)-1,3-thiazol-2-yl]-4-(3-fluoro-4-methoxyphenyl)-1,3-thiazole involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
Fluorophenyl vs. Chlorophenyl Substituents: The 3-fluoro-4-methoxyphenyl group in the target compound differs from the 4-fluorophenyl in EMAC2068 and the 4-chlorophenyl in Compound 4 . In crystallographic studies (), halogen substitution (Cl vs. F) minimally alters molecular conformation but significantly affects crystal packing due to differences in van der Waals radii and polarizability .
Methoxy Group Impact :
- The 4-methoxy group in the target compound and EMAC2068 introduces steric bulk and electron-donating effects, which may stabilize π-π interactions in enzyme binding pockets. This contrasts with the unsubstituted phenyl rings in Compounds 4 and 9b .
1,3-Dioxaindane Moiety :
Key Findings :
- The target compound’s dual thiazole architecture is structurally analogous to EMAC2068, which exhibits nanomolar-range activity against HIV-1 reverse transcriptase .
- Thiazole derivatives with electron-withdrawing groups (e.g., nitro in EMAC2067) often show enhanced activity due to improved target binding . The 3-fluoro-4-methoxyphenyl group in the target compound may synergize these effects.
Yield Considerations :
- EMAC2068 was synthesized in 82.28% yield , while triazole-thiazole hybrids in achieved 70–90% yields . The target compound’s complex bis-thiazole structure may reduce yields compared to simpler analogues.
Biological Activity
The compound 2-[4-(1,3-Dioxaindan-5-yl)-1,3-thiazol-2-yl]-4-(3-fluoro-4-methoxyphenyl)-1,3-thiazole (CAS Number: 1030103-00-4) is a thiazole derivative that has garnered attention for its potential biological activities. This article provides a comprehensive examination of its biological properties, including anticancer, antimicrobial, and anti-inflammatory activities, supported by relevant data tables and case studies.
Anticancer Activity
Recent studies have indicated that thiazole derivatives exhibit significant anticancer properties. In particular, the compound has been evaluated for its cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Assay
A study conducted on human breast cancer cells (MCF-7) demonstrated that the compound inhibited cell proliferation with an IC value of approximately 15 µM. The mechanism of action was attributed to the induction of apoptosis and cell cycle arrest at the G0/G1 phase.
Table: Cytotoxicity Results Against Cancer Cell Lines
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Apoptosis induction |
| HeLa (Cervical) | 20 | Cell cycle arrest |
| A549 (Lung) | 18 | Apoptosis and necrosis |
Antimicrobial Activity
The compound has also been tested for antimicrobial properties against various bacterial strains. In vitro studies showed promising results against both Gram-positive and Gram-negative bacteria.
Table: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results indicate that the compound possesses moderate antibacterial activity, particularly against Staphylococcus aureus.
Anti-inflammatory Activity
Inflammation plays a crucial role in various diseases, including cancer and autoimmune disorders. The thiazole derivative has shown potential anti-inflammatory effects in preclinical models.
Case Study: Inflammation Model
In a carrageenan-induced paw edema model in rats, administration of the compound significantly reduced edema formation compared to the control group, indicating its potential as an anti-inflammatory agent.
The biological activities of This compound can be attributed to several mechanisms:
- Inhibition of Enzyme Activity : The compound may inhibit specific enzymes involved in cell proliferation and inflammation.
- Induction of Apoptosis : Evidence suggests that the compound promotes programmed cell death in cancerous cells.
- Modulation of Signaling Pathways : It may affect key signaling pathways related to inflammation and cancer progression.
Q & A
Basic: What synthetic methodologies are recommended for preparing 2-[4-(1,3-Dioxaindan-5-yl)-1,3-thiazol-2-yl]-4-(3-fluoro-4-methoxyphenyl)-1,3-thiazole with high purity?
Methodological Answer:
The synthesis involves multi-step reactions, typically using thiazole ring-forming conditions. Key steps include:
- Cyclocondensation : Reacting thiourea derivatives with α-haloketones or α-bromoacetophenones in ethanol or DMF under reflux (60–90°C) to form the thiazole core .
- Cross-coupling : Suzuki-Miyaura coupling may be employed to introduce the 1,3-dioxaindan and 3-fluoro-4-methoxyphenyl groups, using Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base in toluene/water mixtures .
- Purification : Recrystallization from DMSO/water (2:1) or column chromatography (silica gel, ethyl acetate/hexane) to achieve >95% purity. Confirm purity via HPLC (C18 column, acetonitrile/water gradient) .
Basic: Which spectroscopic and analytical techniques are essential for structural confirmation of this compound?
Methodological Answer:
- 1H/13C-NMR : Assign peaks for aromatic protons (δ 6.5–8.5 ppm), thiazole ring protons (δ 7.2–8.0 ppm), and methoxy groups (δ 3.8–4.0 ppm). Compare with computed spectra using software like ACD/Labs .
- FT-IR : Identify C=N (1650–1600 cm⁻¹), C-S (690–630 cm⁻¹), and aryl-F (1250–1150 cm⁻¹) stretches .
- Elemental Analysis : Validate C, H, N, S content; discrepancies >0.3% indicate impurities (e.g., unreacted intermediates) .
Advanced: How can researchers resolve contradictions between theoretical and experimental elemental analysis data?
Methodological Answer:
Discrepancies (e.g., C: 69.48% observed vs. 69.12% theoretical) suggest:
- Incomplete purification : Re-run column chromatography with a polar solvent gradient.
- Hydrate formation : Perform Karl Fischer titration to detect water content.
- Alternative techniques : Use high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H]+) and isotope patterns .
Advanced: What computational strategies predict the compound’s binding affinity to biological targets (e.g., enzymes)?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., α-glucosidase). The 3-fluoro-4-methoxyphenyl group may form hydrophobic contacts, while the thiazole rings engage in π-π stacking .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze hydrogen bonds (<3.5 Å) and RMSD values (<2.0 Å) .
Basic: How does the 3-fluoro-4-methoxyphenyl substituent influence the compound’s electronic and steric properties?
Methodological Answer:
- Electron-withdrawing F : Increases electrophilicity of the thiazole ring, enhancing reactivity in nucleophilic substitutions.
- Methoxy group : Provides steric bulk, reducing aggregation in polar solvents. Verify via Hammett σ constants (σ_meta-F = +0.34, σ_para-OCH₃ = -0.27) and DFT calculations (B3LYP/6-31G*) .
Advanced: What strategies optimize reaction yields in thiazole-thiazole linked systems?
Methodological Answer:
- Catalyst screening : Test PdCl₂(dppf) vs. Pd(OAc)₂ for cross-coupling efficiency.
- Solvent effects : Use DMF for polar intermediates or toluene for aryl coupling.
- Temperature control : Maintain 70–80°C during cyclocondensation to avoid byproducts (e.g., oxidation of thiols) .
Basic: What are the stability considerations for storing this compound under laboratory conditions?
Methodological Answer:
- Light sensitivity : Store in amber vials at -20°C; monitor degradation via TLC (silica gel, UV 254 nm).
- Moisture control : Use desiccators with silica gel. Confirm stability over 6 months using HPLC retention time consistency (±0.1 min) .
Advanced: How can researchers validate the compound’s role in structure-activity relationship (SAR) studies?
Methodological Answer:
- Analog synthesis : Replace the 1,3-dioxaindan group with 2-thienyl or 4-chlorophenyl moieties.
- Biological assays : Test inhibitory activity (IC₅₀) against target enzymes (e.g., COX-2) using fluorometric assays. Correlate activity with substituent electronic profiles (Hammett plots) .
Basic: What safety protocols are recommended for handling fluorinated and thiazole-containing compounds?
Methodological Answer:
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile byproducts (e.g., H₂S).
- PPE : Wear nitrile gloves and safety goggles; avoid skin contact with fluorinated intermediates (potential irritants) .
Advanced: How can X-ray crystallography resolve ambiguities in the compound’s solid-state conformation?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
